Methods and Technical Details
The synthesis of NF-kappaBeta activator 2 typically involves several organic chemistry techniques, including:
The precise synthetic route may vary depending on the specific derivatives being produced or modified.
Structure and Data
The molecular structure of NF-kappaBeta activator 2 consists of a core framework that interacts with specific binding sites on the NF-kappaBeta complex. The compound typically features functional groups that facilitate its binding affinity and biological activity.
Key structural data includes:
Reactions and Technical Details
NF-kappaBeta activator 2 participates in several biochemical reactions, primarily involving:
Technical details include monitoring reaction kinetics using techniques such as Western blotting to assess protein levels post-treatment.
Process and Data
The mechanism of action for NF-kappaBeta activator 2 involves several steps:
Data supporting this mechanism includes quantitative PCR analysis demonstrating increased expression levels of NF-kappaBeta target genes following treatment with NF-kappaBeta activator 2.
Physical and Chemical Properties
NF-kappaBeta activator 2 exhibits several notable physical and chemical properties:
Relevant data can be obtained through standard laboratory analyses such as differential scanning calorimetry.
Scientific Uses
NF-kappaBeta activator 2 has diverse applications in scientific research:
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation occurs through two distinct pathways: the canonical (classical) and non-canonical (alternative) routes. The canonical pathway responds rapidly (within minutes) to diverse stimuli, including proinflammatory cytokines (tumor necrosis factor-alpha, interleukin-1beta), pathogen-associated molecular patterns, and stress signals. This pathway involves phosphorylation-dependent degradation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha, releasing primarily p50/RelA dimers for nuclear translocation and activation of proinflammatory genes [1] [4].
The non-canonical pathway exhibits slower kinetics (hours) and responds selectively to ligands of tumor necrosis factor receptor superfamily members (CD40, lymphotoxin beta receptor, B-cell activating factor receptor). This cascade relies on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase-mediated phosphorylation and processing of p100 to p52, enabling nuclear translocation of p52/RelB dimers. Unlike the canonical pathway, non-canonical activation does not require Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator or inhibitor of kappaB alpha degradation, instead utilizing inducible processing of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor p100 [1] [8].
Table 1: Key Characteristics of Canonical versus Non-Canonical Pathways
Feature | Canonical Pathway | Non-Canonical Pathway |
---|---|---|
Primary Stimuli | Tumor necrosis factor-alpha, interleukin-1beta, lipopolysaccharides, viral/bacterial products | CD40 ligand, B-cell activating factor, lymphotoxin beta |
Key Signaling Kinases | Inhibitor of nuclear factor kappa B kinase beta, transforming growth factor beta-activated kinase 1 | Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase, inhibitor of nuclear factor kappa B kinase alpha |
Inhibitor Targeted | Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha degradation | p100 processing to p52 |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Dimers Activated | p50/RelA, p50/c-Rel | p52/RelB |
Kinetics | Rapid (minutes) | Slow (hours) |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator Requirement | Essential | Not required |
The inhibitor of nuclear factor kappa B kinase complex serves as the central signal integration hub for Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation. This high-molecular-weight complex (approximately 700-900 kDa) comprises two catalytic subunits (inhibitor of nuclear factor kappa B kinase alpha and inhibitor of nuclear factor kappa B kinase beta) and the regulatory subunit Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator (inhibitor of nuclear factor kappa B kinase gamma) [3] [6]. Inhibitor of nuclear factor kappa B kinase alpha and inhibitor of nuclear factor kappa B kinase beta share structural similarities, including an amino-terminal kinase domain, a helix-loop-helix domain, and a leucine zipper domain facilitating dimerization. The carboxy-terminal region (amino acids 705-743) mediates interaction with Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator [3] [9].
In the canonical pathway, inhibitor of nuclear factor kappa B kinase beta acts as the primary catalytic subunit. Upon activation by upstream kinases (transforming growth factor beta-activated kinase 1), inhibitor of nuclear factor kappa B kinase beta phosphorylates Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha at serines 32 and 36, targeting it for ubiquitination and degradation. Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator serves as an essential scaffold, facilitating recruitment to signaling complexes (tumor necrosis factor receptor 1, toll-like receptor pathways) and coordinating kinase activation [6] [9]. In non-canonical signaling, inhibitor of nuclear factor kappa B kinase alpha functions independently as the key kinase, phosphorylating p100 at specific serine residues (Ser866/870 in humans) to trigger processing to p52 [8] [9].
Table 2: Composition and Functions of Inhibitor of Nuclear Factor Kappa B Kinase Subunits
Subunit | Molecular Weight | Primary Function | Activation Mechanism |
---|---|---|---|
Inhibitor of nuclear factor kappa B kinase alpha (IKK1) | 85 kDa | Mediates non-canonical pathway via p100 phosphorylation; regulates keratinocyte differentiation; chromatin modifications | Phosphorylation by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase at Ser176/180 |
Inhibitor of nuclear factor kappa B kinase beta (IKK2) | 87 kDa | Catalyzes Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha phosphorylation in canonical pathway; regulates inflammatory responses | Phosphorylation by transforming growth factor beta-activated kinase 1 at Ser177/181 |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator (IKKγ) | 48 kDa | Scaffold protein essential for canonical signaling; mediates upstream signal integration; ubiquitin binding | Oligomerization; ubiquitin chain binding (linear/metabolic) |
Ubiquitination events serve as critical regulatory mechanisms controlling Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation and nuclear translocation. In canonical signaling, inhibitor of nuclear factor kappa B kinase-mediated phosphorylation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha at Ser32/36 creates a recognition motif for the E3 ubiquitin ligase SCFβ-transducin repeat-containing protein. SCFβ-transducin repeat-containing protein subsequently conjugates lysine 48-linked polyubiquitin chains to Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha at lysine residues 21 and 22, targeting it for rapid degradation by the 26S proteasome [3] [7]. This degradation unmasks the nuclear localization signal on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunits, enabling nuclear translocation.
Non-canonical pathway regulation involves distinct ubiquitination mechanisms. Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase stability is controlled by a tumor necrosis factor receptor-associated factor-cellular inhibitor of apoptosis protein complex that constitutively targets Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase for lysine 48-linked ubiquitination and proteasomal degradation. Receptor activation (via CD40, B-cell activating factor receptor) triggers cellular inhibitor of apoptosis protein-mediated lysine 63-linked ubiquitination of tumor necrosis factor receptor-associated factor 3, leading to its degradation and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase stabilization. Stabilized Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase then phosphorylates inhibitor of nuclear factor kappa B kinase alpha, which phosphorylates p100. Phosphorylated p100 is recognized by SCFβ-transducin repeat-containing protein, leading to lysine 48-linked ubiquitination at lysine 856 and partial proteasomal degradation that removes the inhibitory C-terminus, generating active p52 [8] [9].
Beyond ubiquitination, multiple post-translational modifications fine-tune Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activity:
Phosphorylation: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunit phosphorylation regulates transcriptional activity, protein interactions, and stability. RelA undergoes phosphorylation at multiple sites: Ser276 (by mitogen- and stress-activated protein kinase 1) facilitates cyclin-dependent kinase 9 recruitment; Ser311 (by protein kinase C zeta) enhances DNA binding; Ser529 (by inhibitor of nuclear factor kappa B kinase alpha), Ser535, and Ser536 (by inhibitor of nuclear factor kappa B kinase beta and IκB kinase epsilon) increase transactivation potential. Inhibitor of nuclear factor kappa B kinase alpha also phosphorylates histone H3 at Ser10 to promote chromatin remodeling at Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-responsive genes [1] [9]. Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha contains phosphorylation sites beyond the signal-responsive Ser32/36, including Tyr42 (activated by oxidative stress via c-Src/Syk kinases) and C-terminal residues (Ser283, Ser289, Thr291) within the proline-glutamic-serine-threonine domain that influence its stability and nuclear export [4] [7].
Acetylation: RelA acetylation at lysine residues 218, 221, and 310 regulates transcriptional activity, DNA binding affinity, and inhibitor of nuclear factor kappa B kinase alpha interaction. Acetylation at Lys310 by p300/CREB-binding protein is essential for full transcriptional activity, while acetylation at Lys221 enhances DNA binding and impairs Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha binding. Histone deacetylase 3-mediated deacetylation promotes Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha binding and nuclear export [1] [4].
Additional Modifications: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha undergoes sumoylation (Lys21/Lys38), glutathionylation (Cys186), and hydroxylation (Asn210/Asn244), which modulate its stability and function. p100 is regulated by sumoylation, which facilitates its phosphorylation and processing [7] [8].
Negative feedback regulation is crucial for terminating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells responses and preventing excessive inflammation. Two key feedback inhibitors are Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha and A20:
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Inhibitor Alpha Feedback: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-induced transcription of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha gene generates newly synthesized Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha protein. This protein enters the nucleus, binds Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells dimers (particularly p50/RelA), and exports them back to the cytoplasm via a nuclear export signal-dependent mechanism. This terminates Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells transcriptional activity and restores cytoplasmic sequestration. The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha promoter contains high-affinity κB sites, enabling rapid induction that creates oscillating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activity patterns [7] [9].
A20 (Tumor Necrosis Factor Alpha-Induced Protein 3) Feedback: A20 is a ubiquitin-editing enzyme induced by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation. It dampens signaling through dual enzymatic activities: an N-terminal ovarian tumor domain with deubiquitinase activity that removes lysine 63-linked ubiquitin chains from receptor-interacting serine/threonine kinase 1 and tumor necrosis factor receptor-associated factor 6, and a C-terminal zinc finger domain with E3 ubiquitin ligase activity that promotes lysine 48-linked ubiquitination of these same substrates, targeting them for degradation. This terminates tumor necrosis factor receptor and toll-like receptor signaling to inhibitor of nuclear factor kappa B kinase. A20 also removes lysine 63-linked ubiquitin chains from Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator, disrupting inhibitor of nuclear factor kappa B kinase complex activation [7] [9].
Table 3: Key Negative Regulators of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling
Regulator | Mechanism of Action | Biological Impact |
---|---|---|
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha | Resynthesized protein binds nuclear Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells and exports it to cytoplasm; masks nuclear localization signal | Terminates nuclear Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activity; enables oscillatory Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells dynamics |
A20 | Deubiquitinates lysine 63-linked chains from receptor-interacting serine/threonine kinase 1, tumor necrosis factor receptor-associated factor 6; promotes lysine 48-linked ubiquitination | Terminates tumor necrosis factor/toll-like receptor signaling; prevents sustained inhibitor of nuclear factor kappa B kinase activation |
CYLD | Deubiquitinates lysine 63-linked and methionine 1-linked ubiquitin chains from multiple signaling proteins (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator, tumor necrosis factor receptor-associated factor 2) | Attenuates Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation; tumor suppressor function |
ABIN Proteins | Bind A20 and polyubiquitin chains; interfere with tumor necrosis factor receptor-associated factor interactions | Synergize with A20; inhibit Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation |
IκBβ | Forms stable complexes with p65/c-Rel dimers; undergoes delayed degradation | Prolonged pathway activation; regulates sustained inflammatory responses |
These feedback mechanisms ensure transient and spatially controlled Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation under physiological conditions. Dysregulation of these feedback loops contributes to chronic inflammation, autoimmunity, and cancer development. For instance, A20 mutations are associated with several B-cell lymphomas and autoimmune disorders, underscoring its critical role in maintaining immune homeostasis [7] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0